molecular formula C10H10N2O2 B8729057 Methyl 1-amino-1H-indole-2-carboxylate CAS No. 1085941-28-1

Methyl 1-amino-1H-indole-2-carboxylate

Cat. No. B8729057
Key on ui cas rn: 1085941-28-1
M. Wt: 190.20 g/mol
InChI Key: FPNFSSRDWCMONM-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

A 2 M solution of sodium hypochlorite in water (200 mL, 0.40 mol) was added dropwise to a biphasic mixture of commercially available 1H-indole-2-carboxylic acid methyl ester (20.00 g, 0.11 mol), capriquat (4.5 mL, 0.01 mol), 7 M of sodium hydroxide in water (326 mL, 2.28 mol), 8 M of ammonium hydroxide in water (100 mL, 0.80 mol), ammonium chloride (37 g, 0.68 mmol), and 2-methoxy-2-methylpropane (318 mL). The reaction was worked up about 20 min after the addition was completed. The organic layer was separated and was washed with saturated aqueous sodium thiosulfate. Organic extracts were dried over magnesium sulfate, then filtered, and the solvent was evaporated in vacuum to afford 1-amino-1H-indole-2-carboxylic acid methyl ester (18.56 g, 85%), which was used in the next step without further purification. 1H-NMR (CDCl3) δ 7.62 (m, 2H), 7.36 (m, 1H), 7.18 (s, 1H), 7.13 (s, 1H), 5.32 (br s, 2H), 3.93 (s, 3H).
Quantity
318 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
326 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
37 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[O-].[Na+].O.[CH3:5][O:6][C:7]([C:9]1[NH:10][C:11]2[C:16]([CH:17]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8].[OH-].[Na+].[Cl-].[NH4+:21]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].[OH-].[NH4+].COC(C)(C)C>[CH3:5][O:6][C:7]([C:9]1[N:10]([NH2:21])[C:11]2[C:16]([CH:17]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8] |f:0.1,4.5,6.7,8.9,10.11|

Inputs

Step One
Name
Quantity
318 mL
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
20 g
Type
reactant
Smiles
COC(=O)C=1NC2=CC=CC=C2C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
326 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
4.5 mL
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
37 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
was washed with saturated aqueous sodium thiosulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(=O)C=1N(C2=CC=CC=C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 18.56 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 14350.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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